molecular formula C11H19NO3 B6272134 rac-tert-butyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate CAS No. 2307778-56-7

rac-tert-butyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate

Cat. No.: B6272134
CAS No.: 2307778-56-7
M. Wt: 213.27 g/mol
InChI Key: FDBGUEUAWVKSRM-KWQFWETISA-N
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Description

rac-tert-butyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate: is a chemical compound with the molecular formula C11H18N2O3. It is a light yellow solid that is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structural features, which include a hexahydro-furo-pyrrole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-aminocrotonate with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into more reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the furo-pyrrole ring, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Oxo derivatives of the furo-pyrrole ring.

    Reduction: Reduced forms of the original compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

rac-tert-butyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • tert-butyl (3aR,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
  • tert-butyl (3aR,6aR)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate
  • tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Uniqueness: rac-tert-butyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

2307778-56-7

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)11-6-12-4-8(11)5-14-7-11/h8,12H,4-7H2,1-3H3/t8-,11-/m0/s1

InChI Key

FDBGUEUAWVKSRM-KWQFWETISA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@]12CNC[C@H]1COC2

Canonical SMILES

CC(C)(C)OC(=O)C12CNCC1COC2

Purity

95

Origin of Product

United States

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